molecular formula C13H18O4 B7905499 Ethyl 3-methoxy-4-propan-2-yloxybenzoate

Ethyl 3-methoxy-4-propan-2-yloxybenzoate

Cat. No.: B7905499
M. Wt: 238.28 g/mol
InChI Key: AFUNWYQIVFGJJV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 3-methoxy-4-propan-2-yloxybenzoate typically involves the esterification of 3-methoxy-4-propan-2-yloxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Ethyl 3-methoxy-4-propan-2-yloxybenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and propan-2-yloxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Ethyl 3-methoxy-4-propan-2-yloxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-methoxy-4-propan-2-yloxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The ester group can be hydrolyzed to release the active benzoic acid derivative, which then exerts its effects through various molecular pathways .

Comparison with Similar Compounds

Ethyl 3-methoxy-4-propan-2-yloxybenzoate can be compared with other similar compounds, such as:

    Ethyl 4-isopropoxy-3-methoxybenzoate: A synonym for the same compound.

    Ethyl 3-methoxybenzoate: Lacks the propan-2-yloxy group, leading to different chemical properties and reactivity.

    Ethyl 4-methoxybenzoate: Lacks the propan-2-yloxy group and has different applications and reactivity.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 3-methoxy-4-propan-2-yloxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-5-16-13(14)10-6-7-11(17-9(2)3)12(8-10)15-4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUNWYQIVFGJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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